N-(3-phenyl-1,2-oxazol-5-yl)pentanamide
Description
N-(3-phenyl-1,2-oxazol-5-yl)pentanamide is a heterocyclic organic compound featuring a 1,2-oxazole (isoxazole) ring substituted with a phenyl group at the 3-position and a pentanamide moiety at the 5-position. The compound’s molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of 258.32 g/mol (calculated from evidence-based analogs) . Key physicochemical properties include a logP (octanol-water partition coefficient) of approximately 3.8, indicating moderate lipophilicity, and a polar surface area of 45.67 Ų, suggesting moderate solubility in polar solvents.
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-(3-phenyl-1,2-oxazol-5-yl)pentanamide |
InChI |
InChI=1S/C14H16N2O2/c1-2-3-9-13(17)15-14-10-12(16-18-14)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,15,17) |
InChI Key |
YCNVOVABORDEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenyl-1,2-oxazol-5-yl)pentanamide typically involves the formation of the oxazole ring followed by the attachment of the phenyl and pentanamide groups. One common method is the Erlenmeyer-Plöchl Azlactone Synthesis, which involves the condensation of an α-amino acid with an aldehyde and an isocyanide . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(3-phenyl-1,2-oxazol-5-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the oxazole ring into a more saturated form.
Substitution: This can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogens like chlorine (Cl₂) or bromine (Br₂) and alkylating agents such as methyl iodide (CH₃I) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated amine.
Scientific Research Applications
N-(3-phenyl-1,2-oxazol-5-yl)pentanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(3-phenyl-1,2-oxazol-5-yl)pentanamide exerts its effects involves its interaction with various molecular targets. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, influencing biological pathways and processes . This binding can modulate the activity of these targets, leading to therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Structural Features | Evidence ID |
|---|---|---|---|---|---|
| This compound | C₁₅H₁₈N₂O₂ | 258.32 | ~3.8 | Phenyl-isoxazole + pentanamide chain | [5, 12] |
| N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide | C₁₅H₁₈N₂O₂ | 258.32 | 3.80 | 4-Methylphenyl substitution on isoxazole | [5] |
| N-(3-phenyl-1,2-oxazol-5-yl)-3-propoxybenzamide | C₁₉H₁₈N₂O₃ | 322.36 | N/A | Benzamide group + propoxy substituent | [12] |
| N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl]-4-methylpentanamide | C₂₁H₂₃N₃O₂ | 349.43 | N/A | 1,2,4-Oxadiazole core + benzyl group | [9] |
| N-(2,3-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide | C₂₀H₁₇F₃N₄O₂ | 402.37 | N/A | Trifluoromethylphenyl + propanamide chain | [3] |
Key Findings and Trends
Heterocyclic Core Modifications
- 1,2-Oxazole vs. 1,2,4-Oxadiazole : Replacement of the isoxazole ring with a 1,2,4-oxadiazole (e.g., in ) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. This substitution increases molecular weight (e.g., 349.43 vs. 258.32) and may enhance metabolic stability .
Acyl Chain Variations
Aromatic Substitutions
- Phenyl vs. Methylphenyl : The 4-methylphenyl analog () retains the same molecular weight as the parent compound but increases hydrophobicity (logP 3.8), highlighting how alkyl groups fine-tune lipophilicity without altering core functionality .
Implications for Research and Development
- Drug Design : The target compound’s balance of lipophilicity (logP ~3.8) and polar surface area (~45 Ų) positions it as a promising candidate for central nervous system (CNS) drugs, where optimal blood-brain barrier penetration is critical .
- Synthetic Feasibility : Analogs with simpler substituents (e.g., methylphenyl) may offer synthetic advantages over fluorinated or benzyl-containing derivatives, which require complex multi-step syntheses .
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